

Fmoc-9-Aminononanoic Acid: A Versatile Linker in Drug Discovery

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Compound of Interest

Compound Name: *Fmoc-9-aminononanoic acid*

Cat. No.: *B1463676*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Fmoc-9-aminononanoic acid is a valuable bifunctional molecule increasingly utilized in drug discovery. Its structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid on a nine-carbon aliphatic chain, makes it a versatile building block for peptide synthesis and as a flexible linker in complex drug constructs.[\[1\]](#)[\[2\]](#) This document provides detailed application notes and protocols for its use in Solid-Phase Peptide Synthesis (SPPS), as a linker in Proteolysis Targeting Chimeras (PROTACs), and its emerging role in drug delivery systems.

Physicochemical Properties

A summary of the key physicochemical properties of **Fmoc-9-aminononanoic acid** is presented in Table 1.

Property	Value	Reference
Synonyms	Fmoc-9-Anc-OH	[1]
CAS Number	212688-52-3	[1]
Molecular Formula	C ₂₄ H ₂₉ NO ₄	[1]
Molecular Weight	395.6 g/mol	[1]
Appearance	White to off-white powder	[1]
Melting Point	124 - 128 °C	[1]
Purity	≥ 98% (HPLC)	[1]
Storage	0 - 8 °C	[1]

Applications in Drug Discovery

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc protecting group is central to modern SPPS, offering the advantage of mild, base-labile deprotection conditions, which are compatible with a wide range of amino acid side-chain protecting groups.^{[3][4]} This "orthogonal" protection strategy allows for the selective removal of the N-terminal Fmoc group without affecting the side-chain protections or the linkage to the solid support.^[3] **Fmoc-9-aminononanoic acid** can be incorporated into a peptide sequence to act as a spacer, modifying the peptide's physicochemical properties, such as hydrophobicity, and potentially influencing its biological activity.^{[5][6]}

This protocol describes the manual coupling of **Fmoc-9-aminononanoic acid** to a deprotected amine on a solid-phase resin (e.g., Rink Amide resin).

Materials:

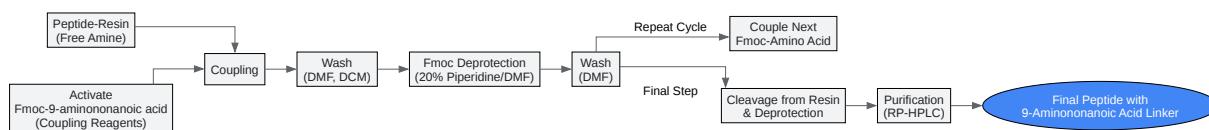
- Fmoc-deprotected peptide-resin
- **Fmoc-9-aminononanoic acid**
- N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

- 1-Hydroxybenzotriazole (HOBT) or HOAt
- N,N-Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)
- Kaiser test kit

Procedure:

- Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
- Amino Acid Activation: In a separate vessel, dissolve **Fmoc-9-aminononanoic acid** (3-5 equivalents relative to resin loading) and an equivalent amount of HOBT/HOAt in DMF. Add DIC (3-5 equivalents) or HBTU/HATU (3-5 equivalents) and DIPEA (6-10 equivalents). Allow the mixture to pre-activate for 5-10 minutes.
- Coupling Reaction: Drain the DMF from the swollen resin and add the activated **Fmoc-9-aminononanoic acid** solution. Agitate the mixture at room temperature for 1-4 hours.
- Monitoring the Coupling: Take a small sample of the resin beads and wash thoroughly with DMF. Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling reaction should be repeated.
- Washing: After a complete coupling, drain the reaction mixture and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.
- Fmoc Deprotection (for subsequent couplings): Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the newly coupled 9-aminononanoic acid. Wash the resin thoroughly with DMF.

Quantitative Data: While specific yield and purity for the coupling of **Fmoc-9-aminononanoic acid** are sequence and condition-dependent, Fmoc-based SPPS generally achieves high coupling yields, often exceeding 99%.^[1] The purity of the final peptide is typically assessed by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry.^[7]



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Figure 1: General workflow for incorporating **Fmoc-9-aminononanoic acid** into a peptide sequence via SPPS.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.^[8] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The linker's length, flexibility, and chemical nature are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) and thus for degradation efficiency.^{[8][9]}

Fmoc-9-aminononanoic acid serves as a precursor for an alkyl linker, a common linker type in PROTAC design.^{[8][10]} The nine-carbon chain provides flexibility and a defined length, which can be crucial for optimal ternary complex formation. The terminal carboxylic acid allows for conjugation to an amine-functionalized ligand (either for the target or the E3 ligase), while the Fmoc-protected amine, after deprotection, can be coupled to the other ligand.

This protocol outlines a general strategy for synthesizing a PROTAC where **Fmoc-9-aminononanoic acid** is used to link a target protein ligand (Ligand-NH₂) and an E3 ligase ligand (E3-Ligand-COOH).

Materials:

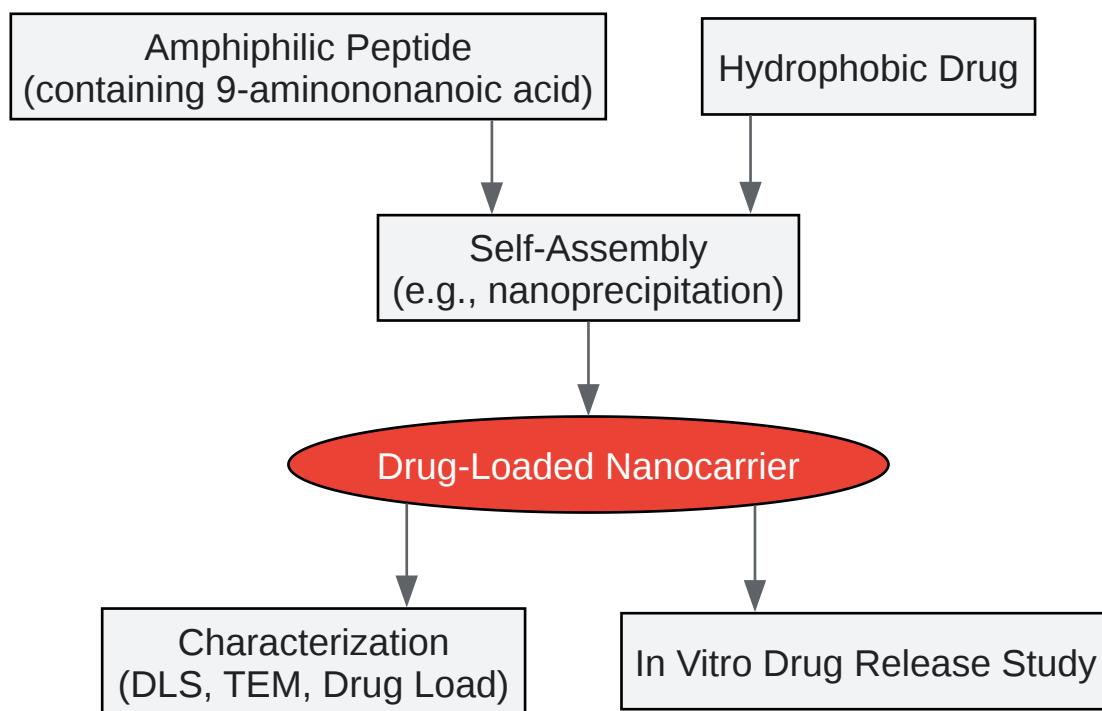
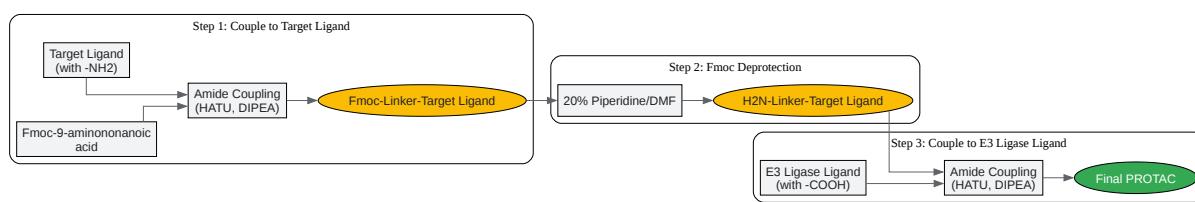
- **Fmoc-9-aminononanoic acid**
- Target protein ligand with a primary or secondary amine (Ligand-NH₂)
- E3 ligase ligand with a carboxylic acid (E3-Ligand-COOH)
- HATU or HBTU, and DIPEA (for amide coupling)
- Piperidine solution (20% in DMF)
- DMF, DCM, and other necessary solvents for synthesis and purification
- RP-HPLC system for purification

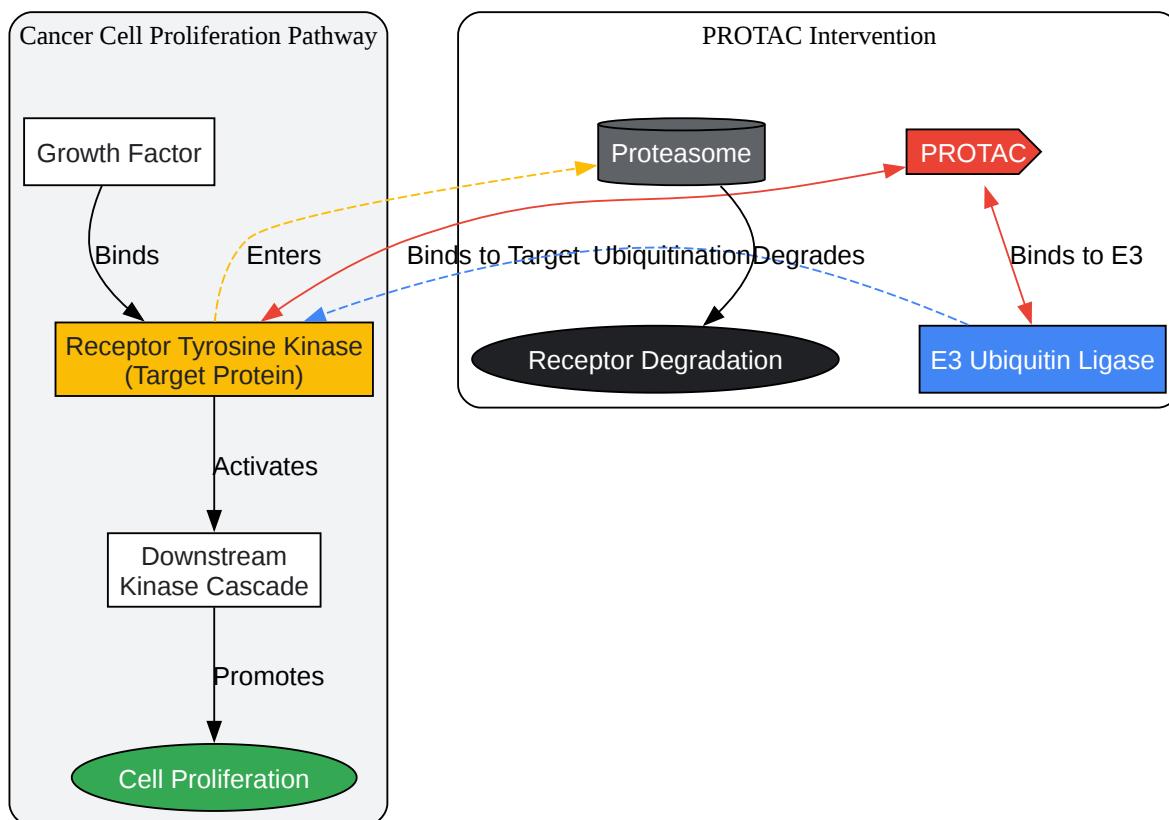
Procedure:

- Coupling of **Fmoc-9-aminononanoic Acid** to the Target Ligand:
 - Dissolve **Fmoc-9-aminononanoic acid** (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in DMF.
 - Add Ligand-NH₂ (1.2 eq) to the solution.
 - Stir the reaction mixture at room temperature until completion (monitor by LC-MS).
 - Purify the product (Fmoc-linker-Ligand) by column chromatography or preparative RP-HPLC.
- Fmoc Deprotection:
 - Dissolve the purified Fmoc-linker-Ligand in DMF.
 - Add 20% piperidine in DMF and stir at room temperature for 30 minutes.
 - Remove the solvent under reduced pressure and purify the deprotected product (H₂N-linker-Ligand).

- Coupling of the E3 Ligase Ligand:
 - In a separate flask, activate the carboxylic acid of the E3-Ligand-COOH (1.0 eq) with HATU (1.1 eq) and DIPEA (2.0 eq) in DMF.
 - Add the purified H₂N-linker-Ligand (1.2 eq) to the activated E3 ligase ligand.
 - Stir the reaction at room temperature until completion (monitor by LC-MS).
- Final Purification:
 - Purify the final PROTAC molecule by preparative RP-HPLC to obtain the desired product with high purity.

Quantitative Data: The yields for each step will vary depending on the specific ligands used. However, amide coupling reactions with HATU or similar reagents are generally efficient, with yields often ranging from 60% to 90%. Overall yields for multi-step PROTAC synthesis are typically lower. Purity is confirmed by analytical RP-HPLC and the identity is confirmed by high-resolution mass spectrometry.





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